molecular formula C14H15FO3 B1149646 trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid CAS No. 111857-42-2

trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Cat. No. B1149646
CAS RN: 111857-42-2
M. Wt: 250.268
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid often involves strategies that incorporate fluorinated substituents to modify the chemical and physical properties of the molecules. For example, studies on the synthesis and liquid crystal properties of laterally fluorinated trans-cyclohexane-1-carboxylate and benzoate esters have shown how fluorination affects nematic thermal stabilities and smectic tendencies, providing insights into the synthesis of fluorinated cyclohexane derivatives (Gray, Hogg, & Lacey, 1981).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been explored through various structural analyses. For instance, the study of cis/trans isomerism in uranyl ion complexes with cyclohexanedicarboxylate illustrates the impact of structural isomerism on the formation of complex molecular architectures, shedding light on the structural consequences of substituent positioning on cyclohexane rings (Thuéry & Harrowfield, 2017).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that highlight its reactivity and interaction with different chemical entities. Research on the N-heterocyclic carbene-catalyzed cycloaddition of silyl dienol ethers with α,β-unsaturated acid fluorides demonstrates the compound's involvement in complex reaction mechanisms, offering insights into its chemical behavior and the influence of fluorinated substituents (Ryan, Candish, & Lupton, 2011).

Physical Properties Analysis

The physical properties of this compound are significantly influenced by its molecular structure. Studies on the mesomorphic properties of related cyclohexane derivatives indicate how molecular modifications, such as fluorination, affect the liquid crystalline behavior and thermal properties, providing a deeper understanding of the physical characteristics of these compounds (Neubert, Ferrato, & Carpenter, 1979).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and interaction with various reagents, are crucial for its application in chemical synthesis and material science. The bromination and epoxidation of cyclohexene derivatives, as well as the stereochemical outcomes of these reactions, exemplify the compound's chemical versatility and the effects of its structural features on reactivity (Bellucci, Marioni, & Marsili, 1972).

Scientific Research Applications

  • Synthesis of Cyclohexane Derivatives :

    • trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid and similar cyclohexane derivatives have been studied for their preparation methods and mass spectra analysis. The study explores the hydrogenation of t-butylbenzoic acids over various catalysts, revealing insights into the isomerization processes and fragmentation modes of these compounds, contributing to the field of organic synthesis and analytical chemistry (Bekkum et al., 2010).
  • Chiral Organocatalysis :

    • Enantiomerically pure carbamate-monoprotected trans-cyclohexane-1,2-diamines, related to this compound, have been utilized as chiral organocatalysts. These are used for the addition of aryl ketones and acetone to nitroalkenes, producing enantioenriched β-substituted γ-nitroketones. This application is significant in the field of asymmetric synthesis, offering a pathway to produce compounds with high enantioselectivity (Flores-Ferrándiz et al., 2015).
  • Isomer and Enantiomer Separation :

    • Stereoisomeric mixtures involving cyclohexanols, closely related to this compound, have been used to form complexes with O,O'-dibenzoyl-(2R,3R)-tartaric acid. This process is particularly useful in isomer and enantiomer separation, leveraging the selective complex formation for purification and analysis of specific isomers or enantiomers of pharmaceutical interest (Kassai et al., 2001).
  • Chemical Analysis and Environmental Medicine :

    • This compound derivatives, particularly 1,2-cyclohexane dicarboxylic acid diisononyl ester (a new generation plasticizer), have been identified and analyzed using GC/MS and ESI/MS. This identification is crucial for understanding the composition of new plasticizers and assessing their potential environmental and health impacts, especially in the context of environmental medicine (Dziwiński et al., 2017).

properties

IUPAC Name

(1R,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCIJJKDNJBQIL-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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